

(Rac)-Pregabalin-d10 chemical properties and structure

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Compound of Interest

Compound Name: (Rac)-Pregabalin-d10

Cat. No.: B12404528

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An In-depth Technical Guide to **(Rac)-Pregabalin-d10**: Chemical Properties and Structure

Introduction

(Rac)-Pregabalin-d10 is a deuterated isotopologue of Pregabalin, a pharmaceutical agent widely used for treating neuropathic pain, epilepsy, and generalized anxiety disorder.[1] As a racemic mixture, it contains equal proportions of the (R)- and (S)-enantiomers.[2] The strategic replacement of ten hydrogen atoms with deuterium, a stable isotope of hydrogen, makes **(Rac)-Pregabalin-d10** an invaluable tool in pharmacokinetic and metabolic studies.[1][2] Its increased molecular weight allows it to be distinguished from the non-deuterated form in analytical techniques like mass spectrometry, serving as an excellent internal standard for quantitative assays.[2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical applications of **(Rac)-Pregabalin-d10**.

Chemical Properties and Structure

(Rac)-Pregabalin-d10's core structure is based on Pregabalin, a gamma-aminobutyric acid (GABA) analog.[1] The key modification is the substitution of ten hydrogen atoms with deuterium.[2] This isotopic labeling slightly increases the molecular mass compared to the parent compound, which can influence its physical properties.[2]

Molecular Architecture

The chemical structure of **(Rac)-Pregabalin-d10** is 3-(aminomethyl)-5-methylhexanoic acid, with deuterium atoms incorporated at specific positions.^[2] The IUPAC name, 3-(aminomethyl)-3,4,4,5,6,6,6-heptadeuterio-5-(trideuteriomethyl)hexanoic acid, specifies the locations of the ten deuterium atoms.^[3] This strategic placement ensures the compound's stereochemical integrity is maintained.^[2]

Quantitative Data Summary

The key chemical and physical properties of **(Rac)-Pregabalin-d10** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₈ H ₇ D ₁₀ NO ₂	[4] [5]
Molecular Weight	169.29 g/mol	[2] [3] [4] [5]
CAS Number	2747917-76-4	[2] [3] [4]
IUPAC Name	3-(aminomethyl)-3,4,4,5,6,6,6-heptadeuterio-5-(trideuteriomethyl)hexanoic acid	[3]
InChI	InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/i1D3,2D3,3D2,6D,7D	[2] [3]
InChIKey	AYXYPKUFHZROOJ-ZVKOAREQSA-N	[3]
SMILES	<chem>[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(CC(=O)O)CN</chem>	[3]
Isotope Atom Count	10	[2]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	3	[3]
Rotatable Bond Count	5	[3]
Exact Mass	169.188696244 Da	[3]
XLogP3-AA	-1.6	[3]
Physical Properties	Specific data for boiling and melting points are currently unpublished. [2]	

Experimental Protocols

The synthesis and analysis of **(Rac)-Pregabalin-d10** involve specialized techniques to ensure high isotopic purity and accurate characterization.

Synthesis and Deuterium Incorporation

The synthesis of **(Rac)-Pregabalin-d10** is typically achieved through established deuteration methods applied to Pregabalin precursors.^[2] Common synthetic strategies include:

- **Catalytic Hydrogen-Deuterium Exchange:** This method involves the use of deuterium gas (D_2) and a catalyst, such as palladium, to replace specific hydrogen atoms with deuterium.^[2]
- **Use of Deuterated Reagents:** Incorporating deuterium-enriched reagents at key steps of the synthesis is another effective approach.^{[1][2]} For instance, using deuterated lithium aluminum deuteride or CD_3I in alkylation reactions can introduce deuterium into the molecule.^{[1][2]}

These methods are designed to achieve high isotopic purity, often exceeding 98%, which is crucial for minimizing kinetic isotope effects that could otherwise interfere with pharmacokinetic data.^[2]

Analytical Validation

Post-synthesis, the successful incorporation of deuterium and the overall purity of the compound are verified using standard analytical techniques:

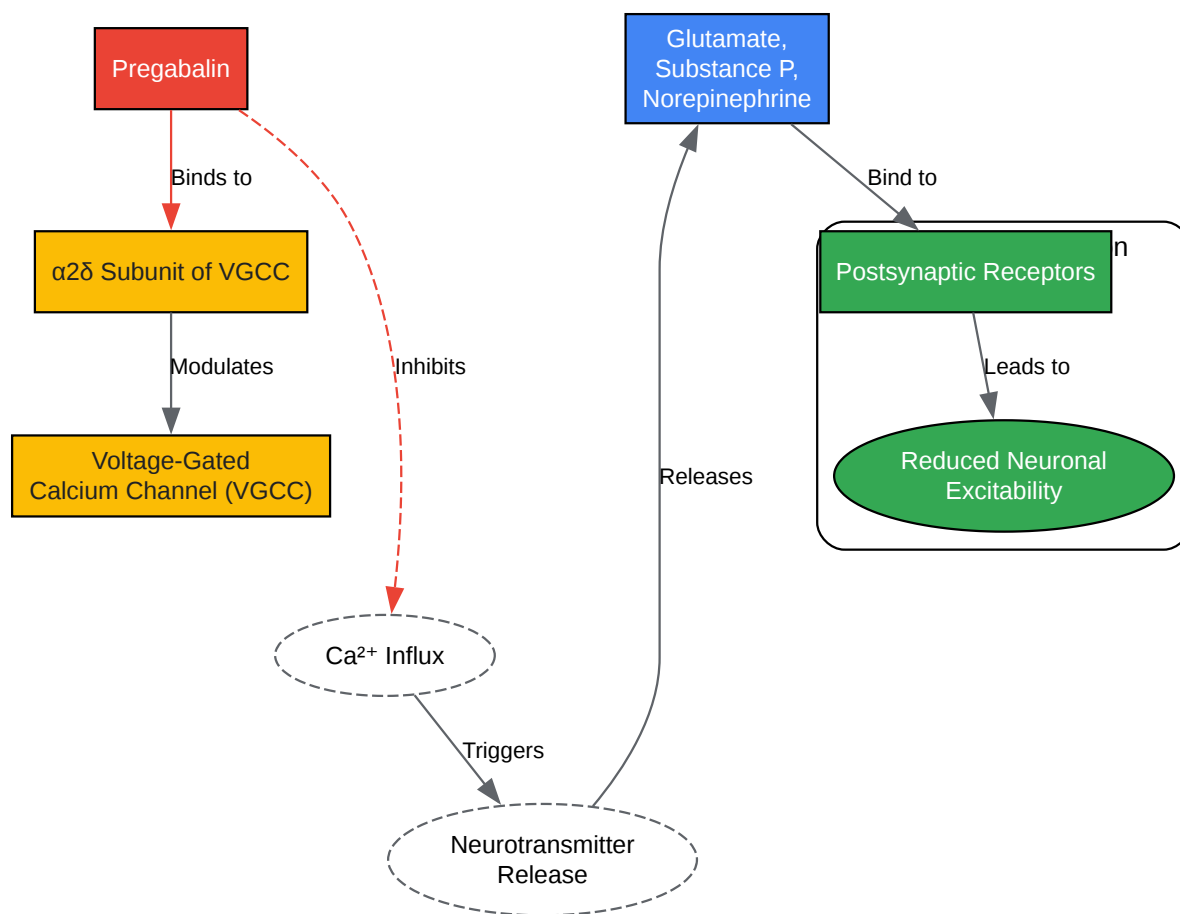
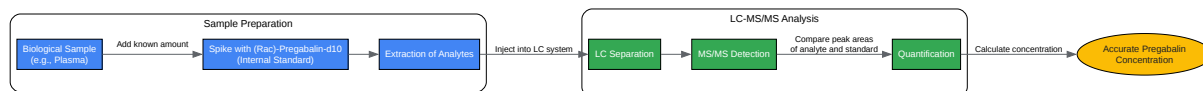
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1H -NMR spectra are used to confirm the positions of deuterium atoms by observing the reduction or absence of proton signals at the expected chemical shifts.
- **Mass Spectrometry (MS):** MS is employed to confirm the molecular weight of **(Rac)-Pregabalin-d10**, ensuring it matches the expected value for the deuterated compound.^[2]

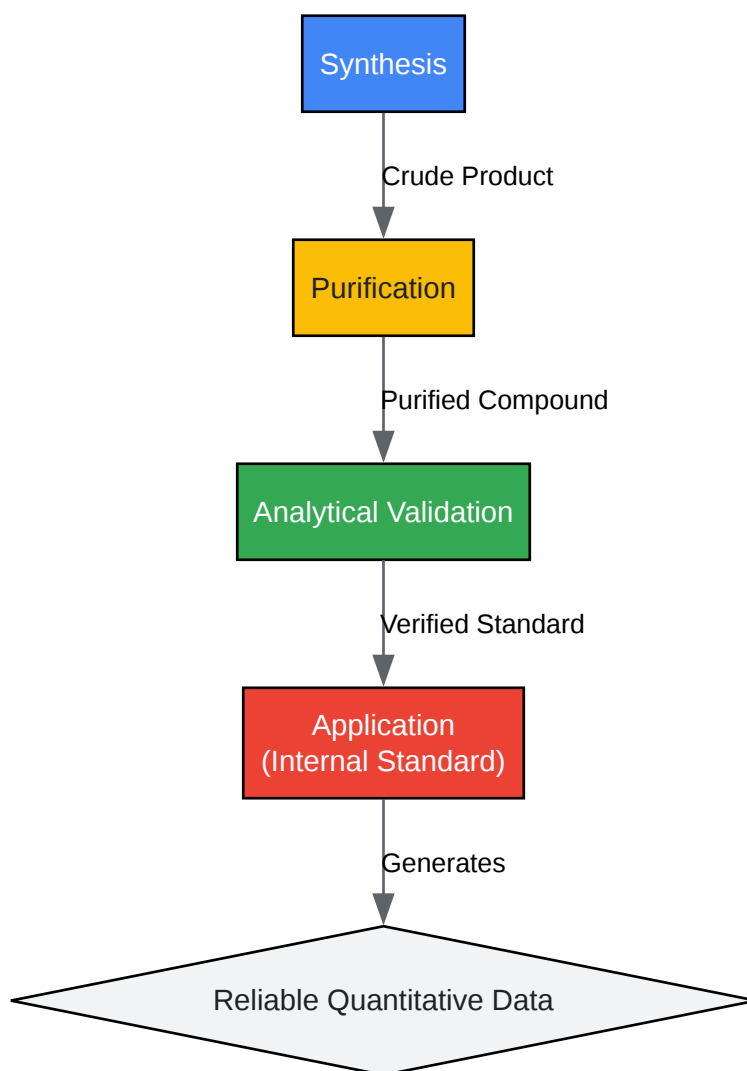
Applications in Research

(Rac)-Pregabalin-d10 is primarily used as an internal standard in quantitative assays for the determination of Pregabalin levels in biological samples.^[2]

Quantitative Analysis using LC-MS/MS

In Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) workflows, **(Rac)-Pregabalin-d10**'s distinct mass-to-charge ratio (m/z) allows it to be clearly differentiated from the non-deuterated Pregabalin.^[2] By spiking a known quantity of the deuterated standard into a biological sample (e.g., plasma or serum), researchers can accurately quantify the concentration of endogenous Pregabalin.^[2] This method significantly improves the precision and accuracy of the assay by correcting for variations in sample preparation and instrument response.^[2]





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